3-Chloro-5-fluoropicolinaldehyde
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Overview
Description
3-Chloro-5-fluoropicolinaldehyde is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol . It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by chlorine and fluorine atoms, respectively . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoropicolinaldehyde typically involves the halogenation of picolinaldehyde derivatives. One common method is the reaction of 3-chloropyridine-5-carbaldehyde with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the halogen exchange .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: 3-Chloro-5-fluoropicolinic acid.
Reduction: 3-Chloro-5-fluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-fluoropicolinaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of fluorescent probes and labeling agents for biological studies.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoropicolinaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity . The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylpicolinaldehyde: Similar structure but with a methyl group instead of fluorine.
3-Fluoropicolinaldehyde: Lacks the chlorine atom, only has a fluorine substituent.
5-Chloro-3-fluoropicolinaldehyde: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness
3-Chloro-5-fluoropicolinaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules . This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-chloro-5-fluoropyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBPZQQCUYFFJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733357 |
Source
|
Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-32-7 |
Source
|
Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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